molecular formula C20H22N2O5 B4020133 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide

Cat. No. B4020133
M. Wt: 370.4 g/mol
InChI Key: USGZDHLTMZCZIB-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide is a chemical compound that falls within the class of organic compounds known for their complex structures and diverse range of applications. This compound specifically features in the realm of synthetic organic chemistry due to its unique molecular structure.

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). Moreover, the synthesis of derivatives based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involves reactions with various amines (Agekyan & Mkryan, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by X-ray diffraction analysis, offering insights into the spatial arrangement of atoms within the molecule. This is crucial for understanding the compound's reactivity and properties (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide often involve transformations that include formation of pyrazoline derivatives and their subsequent reactions (Abdulla et al., 2013). These reactions are typically characterized by their regiospecificity and the formation of diverse functional groups.

Physical Properties Analysis

The physical properties such as crystal structure and molecular conformation are often analyzed using techniques like X-ray diffraction. These properties are crucial in determining the compound's stability, solubility, and overall physical behavior (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of such compounds can be explored through their reactivity in various chemical reactions, the influence of different substituents on their behavior, and their potential applications in synthesis. Detailed spectroscopic analysis, including NMR and IR, often provides valuable insights into these chemical properties (Evecen et al., 2016).

Safety and Hazards

This compound can cause severe skin burns and eye damage . It is also harmful if swallowed . Therefore, protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its structural similarity to compounds used in drug synthesis . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-26-18-8-4-16(5-9-18)20(10-12-27-13-11-20)14-21-19(23)15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGZDHLTMZCZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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